molecular formula C26H38Cl4N4Zn2 B011940 9,10-Bis(TMEDA)anthracene biszinc chloride complex CAS No. 106682-14-8

9,10-Bis(TMEDA)anthracene biszinc chloride complex

Cat. No. B011940
M. Wt: 679.2 g/mol
InChI Key: OGCKUBWDGFVSNZ-UHFFFAOYSA-J
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Description

Synthesis Analysis

The synthesis of anthracene derivatives, such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene (TTFAQ) derivatives, involves the use of di(halomethyl) building blocks and a Diels-Alder strategy for aromatization, as well as Horner-Wadsworth-Emmons olefination to achieve fused bis(TTFAQ) structures (Christensen et al., 2003). This approach highlights the complexity and creativity in synthesizing functionally diverse anthracene derivatives.

Molecular Structure Analysis

The molecular structure of TTFAQ derivatives reveals a saddle-shape conformation with significant intermolecular interactions observed in their crystal structures. The folding along the central ring of the dihydroanthracene moiety emphasizes the steric and electronic considerations in designing anthracene derivatives with specific molecular architectures (Christensen et al., 2003).

Chemical Reactions and Properties

The electrochemical properties of TTFAQ derivatives are characterized by quasi-reversible two-electron oxidation waves, influenced by substituents, indicating a strong intramolecular electronic interaction. This interaction is crucial for understanding the reactivity and potential application of these compounds in electronic devices (Christensen et al., 2003).

Physical Properties Analysis

Anthracene derivatives exhibit unique physical properties, such as piezofluorochromism, which are influenced by molecular structure modifications. The study of 9,10-Bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes demonstrates how alkyl chain length affects solid-state fluorescence and piezochromic luminescence, revealing the role of molecular packing and external stimuli in determining physical behaviors (Zheng et al., 2014).

Scientific Research Applications

Electroluminescent Materials

  • Green Host Electroluminescent Materials : Diaminoanthracene derivatives, including 9,10-bis(diphenylamino)anthracene, have been synthesized for use in electroluminescent devices, emitting intensive green light. These materials show potential for high brightness, current, and power efficiencies in optoelectronic applications (Yu et al., 2002).

Nanowire Fabrication

  • Fluorescent Organic Nanowires : 9,10-distyrylanthracene derivatives have been developed for creating fluorescent organic nanowires with high quantum efficiency. These materials are promising for optoelectronic device applications due to their efficient fluorescence and structural properties (Dong et al., 2012).

Pyrolytic Behavior Study

  • Synthesis and Chemistry of Cyclobuta[de]anthracene : Research into the pyrolytic behavior of anthrylmonocarbenes, including the synthesis of cyclobuta[de]anthracene, provides insights into the thermal behavior and chemical reactions of these compounds (Kendall et al., 1999).

Catalysis in Chemical Reactions

  • Palladium-Catalyzed Carbonylative Coupling : A palladium complex derived from an anthracene derivative has been used as a precatalyst in carbonylative coupling reactions, demonstrating selectivity and efficiency in transformations (Kaganovsky et al., 2010).

Fluorescent Materials for Cell Imaging

  • Aggregation-Induced Emission Compounds : Derivatives based on 9,10-dithienylanthracene have been synthesized with aggregation-induced emission behaviors, making them suitable for cell imaging applications (Wang et al., 2020).

Photocatalytic Applications

  • Visible-Light Photocatalytic Fluoroalkylation : 9,10-bis(di(p-tert-butylphenyl)amino)anthracene has been developed as a photocatalyst for radical fluoroalkylation under visible light, showing high efficiency and potential for various chemical transformations (Noto et al., 2018).

Future Directions

  • Santa Cruz Biotechnology:
  • Sigma-Aldrich:
  • ChemicalBook:
  • Aladdin Scientific:

properties

IUPAC Name

dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4.4ClH.2Zn/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25;;;;;;/h7-14H,15-20H2,1-6H3;4*1H;;/q;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCKUBWDGFVSNZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C.Cl[Zn]Cl.Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38Cl4N4Zn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550132
Record name N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine

CAS RN

106682-14-8
Record name N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(2-dimethylaminoethyl)-N,N'-dimethyl-9,10-anthracenedimethanamine biszinc chloride complex
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